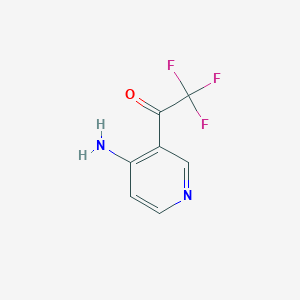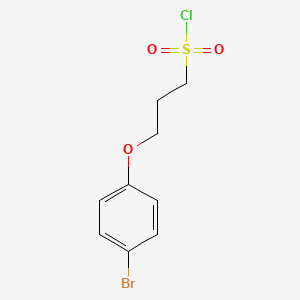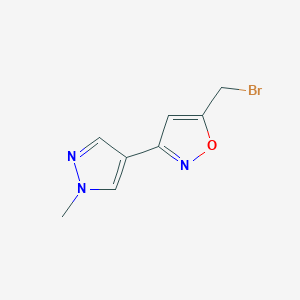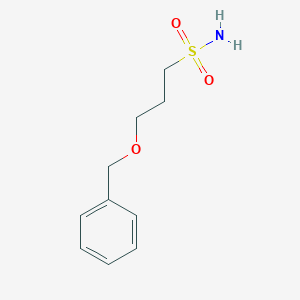![molecular formula C14H21Cl2NO B1528866 3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride CAS No. 1220027-48-4](/img/structure/B1528866.png)
3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1220027-48-4 . It has a molecular weight of 290.23 . The IUPAC name for this compound is 3-(4-sec-butyl-2-chlorophenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The compound also contains a sec-butyl group and a chlorophenoxy group attached to the pyrrolidine ring .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One study examines the use of a compound related to 3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride as a corrosion inhibitor for mild steel in hydrochloric acid environments. The research highlights its effectiveness and the mechanisms involved, including adsorption behaviors and temperature effects, indicating potential applications in protecting metal surfaces from corrosion (Moretti, Guidi, & Fabris, 2013).
Controlled-Release Herbicides
Another application involves the synthesis of controlled-release herbicides from esters of starches reacted with 2,4-dichlorophenoxyacetyl chloride. These compositions show potential for releasing herbicides at desired rates, indicating an innovative approach to pest management (Mehltretter, Roth, Weakley, McGuire, & Russell, 1974).
Cognitive Enhancement
Research into pyrrolidine derivatives includes examining their role as ligands for nicotinic acetylcholine receptors, with implications for cognitive enhancement and potential treatments for cognitive disorders. This highlights the compound's relevance in neuroscience and pharmacology (Lin et al., 1997; Lin et al., 1997).
Material Science and Polymer Chemistry
In material science, the electropolymerization of pyrrole and its derivatives in various solvents, including ionic liquids, has been studied for the production of conducting polymers. These materials have applications in electronics, displaying properties like good electrochemical activity and distinct morphological features depending on the solvent used for growth (Viau et al., 2014).
Zukünftige Richtungen
Pyrrolidine derivatives, including “3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride”, have potential for future exploration in drug discovery due to their versatile scaffold . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future work could focus on the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
3-(4-butan-2-yl-2-chlorophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGADSVJJVQSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(sec-Butyl)-2-chlorophenoxy]pyrrolidine hydrochloride | |
CAS RN |
1220027-48-4 | |
| Record name | Pyrrolidine, 3-[2-chloro-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Dioxaspiro[4.5]decan-9-amine](/img/structure/B1528785.png)
![3-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1528786.png)


![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)
![3-Amino-1-[1-(2-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528796.png)

![2-Amino-3,3,3-trifluoro-2-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1528799.png)
![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)



